molecular formula C17H13F2NO4 B15201699 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid

Cat. No.: B15201699
M. Wt: 333.29 g/mol
InChI Key: BPKFZKKBSNWIRU-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzyloxycarbonyl group attached to a difluoroindoline carboxylic acid structure, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indoline core. . The difluoro substitution is introduced using appropriate fluorinating agents under controlled conditions to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with different functional groups.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can modulate the compound’s reactivity and binding affinity, while the difluoroindoline core can interact with biological targets through hydrogen bonding and hydrophobic interactions . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is unique due to its specific combination of the benzyloxycarbonyl group and difluoroindoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C17H13F2NO4

Molecular Weight

333.29 g/mol

IUPAC Name

4,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C17H13F2NO4/c18-12-6-7-13(19)15-11(12)8-14(16(21)22)20(15)17(23)24-9-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,21,22)

InChI Key

BPKFZKKBSNWIRU-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=C(C=CC(=C21)F)F)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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